molecular formula C8H7F3N4OS B2535225 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide CAS No. 886360-63-0

1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

Cat. No.: B2535225
CAS No.: 886360-63-0
M. Wt: 264.23
InChI Key: WHPCIZFTGYFQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a heterocyclic compound that features a unique combination of a thieno[2,3-c]pyrazole core with a trifluoromethyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid with hydrazine hydrate in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the carbohydrazide derivative.

Industrial Production Methods: Industrial production of this compound may involve scalable approaches such as continuous flow synthesis, which allows for better control over reaction parameters and yields . The use of automated systems and optimized reaction conditions can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with varying functional groups.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in biological processes, leading to its observed effects. For example, it may interfere with fatty acid elongation steps, affecting cell proliferation and growth .

Comparison with Similar Compounds

    1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Shares the trifluoromethyl group but lacks the thieno[2,3-c]pyrazole core.

    1-Methyl-5-(trifluoromethyl)-1H-pyrazole: Similar structure but with the trifluoromethyl group at a different position.

    5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Contains a hydroxy group instead of the carbohydrazide moiety.

Uniqueness: 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is unique due to its combination of a thieno[2,3-c]pyrazole core with a trifluoromethyl group and a carbohydrazide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N4OS/c1-15-7-3(5(14-15)8(9,10)11)2-4(17-7)6(16)13-12/h2H,12H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPCIZFTGYFQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NN)C(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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